![molecular formula C10H11ClN2S B3056547 N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 72239-29-3](/img/structure/B3056547.png)

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

Übersicht

Beschreibung

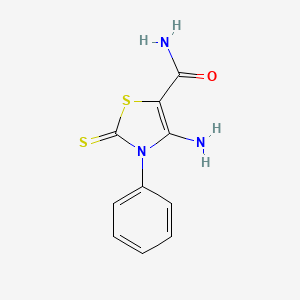

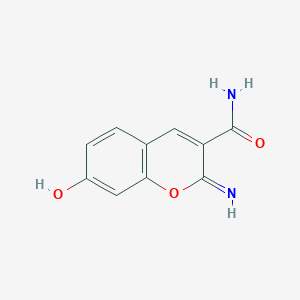

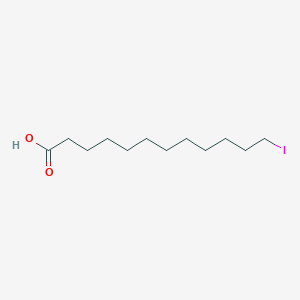

The compound “N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine” is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their potential antimicrobial and antiproliferative activities .

Synthesis Analysis

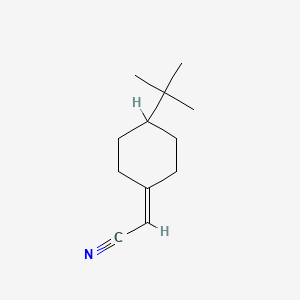

While specific synthesis methods for “N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine” were not found, thiazole derivatives are generally synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of thiazole derivatives has been confirmed through physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

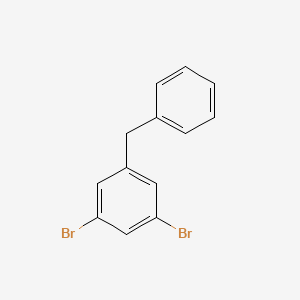

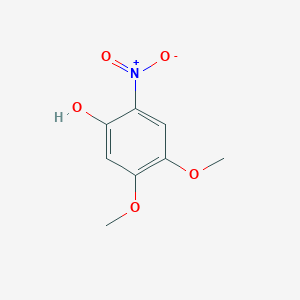

Thiazole derivatives have been involved in various chemical reactions. For instance, they have been used in oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Fungicide in Agriculture

“N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine” is a synthetic fungicide used against a wide range of plant pathogens . It is used to control many different kinds of fungal diseases in greenhouses and on agricultural fields . It is recommended for different agricultural uses like seed treatment for potatoes and protection of sugar beet, vegetables, Paddy Crops, ornamentals etc .

Dissipation Kinetics and Safety Evaluation

This compound has been studied for its dissipation kinetics and safety evaluation in a cucumber greenhouse agroecosystem . The residue levels and dissipation kinetics of this compound were determined under greenhouse conditions .

Food Safety and Environmental Pollution

The widespread application of this compound has led to the presence of its residues among various agricultural products, which has aroused great attention for food security and environmental pollution .

Rapid Detection of Residues

Surface-enhanced Raman spectroscopy (SERS) has been used for qualitative and semi-quantitative detections of the fungicide both in standard solutions and in lemon peel extractions from contaminated samples at laboratory scale .

Biological Applications

The compound has potential applications in biological studies . However, more research is needed to fully understand and utilize its biological applications .

Catalytic Studies

The compound has potential applications in catalytic studies . Further research is needed to explore its full potential in this field .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .

Biochemical Pathways

Related compounds such as thiazole and indole derivatives have been associated with a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of the compound.

Result of Action

For instance, CMI has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASPZIUPJFUGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222566 | |

| Record name | Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine | |

CAS RN |

72239-29-3 | |

| Record name | Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072239293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.